4-Bromo-2,3-dimethylpyridine
Overview
Description
4-Bromo-2,3-dimethylpyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a bromine atom. This compound is used as a reagent in various chemical reactions and has applications in the synthesis of other organic compounds .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2,3-dimethylpyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with the organoboron reagents used in this process .
Mode of Action
This compound participates in the SM coupling reaction, which involves two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key biochemical pathway in the synthesis of complex organic compounds . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . It is also an inhibitor of CYP1A2 , which could impact its metabolism and bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2,3-dimethylpyridine involves the bromination of 2,3-dimethylpyridine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions. For example, 2,3-dimethylpyridin-4-ol can be reacted with phosphorus tribromide oxide at 130°C for 4 hours under nitrogen atmosphere. The reaction mixture is then poured onto ice and made basic by adding aqueous sodium hydroxide. The product is extracted with diethyl ether and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dimethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Bromo-2,3-dimethylpyridine is used in scientific research for various applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-Bromo-2,3-dimethylpyridine can be compared with other brominated pyridines and methylated pyridines:
4-Bromo-2-methylpyridine: Similar structure but with only one methyl group.
2,3-Dimethylpyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-3-methylpyridine: Different position of the methyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
4-bromo-2,3-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCLIPMSNVUELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624692 | |
Record name | 4-Bromo-2,3-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259807-91-5 | |
Record name | 4-Bromo-2,3-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259807-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,3-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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